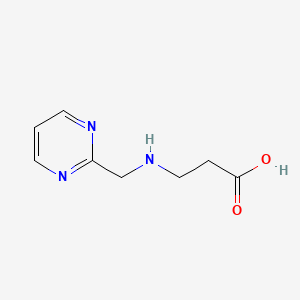
3-(Pyrimidin-2-ylmethylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-2-ylmethylamino)propanoic acid, also known as PMAPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PMAPA belongs to the class of amino acid derivatives and has been studied for its ability to inhibit the activity of certain enzymes. In
作用机制
The mechanism of action of 3-(Pyrimidin-2-ylmethylamino)propanoic acid involves its ability to inhibit the activity of dihydrofolate reductase. This enzyme is essential for the synthesis of DNA and cell division, and its inhibition can lead to cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid binds to the active site of dihydrofolate reductase and prevents the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have both biochemical and physiological effects. Inhibition of dihydrofolate reductase by 3-(Pyrimidin-2-ylmethylamino)propanoic acid can lead to decreased DNA synthesis and cell division, which can ultimately result in cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been shown to have anti-inflammatory effects, as it can inhibit the activity of inflammatory enzymes such as cyclooxygenase-2.
实验室实验的优点和局限性
One advantage of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its specificity for dihydrofolate reductase, which allows for targeted inhibition of this enzyme. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research involving 3-(Pyrimidin-2-ylmethylamino)propanoic acid. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in treating these diseases. Finally, there is a need for the development of more efficient synthesis methods for 3-(Pyrimidin-2-ylmethylamino)propanoic acid to facilitate its use in further research.
合成方法
3-(Pyrimidin-2-ylmethylamino)propanoic acid can be synthesized through a multistep process involving the reaction of pyrimidine-2-carboxylic acid with 2-aminoethanol, followed by the addition of 2,4-dichlorobenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified through column chromatography and characterized using spectroscopic techniques.
科学研究应用
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in DNA synthesis and cell division. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-(pyrimidin-2-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQTQYMJPIUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylmethylamino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
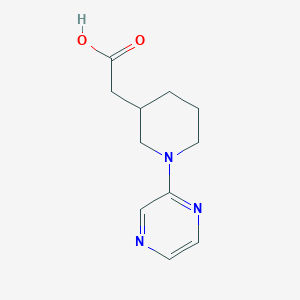
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)
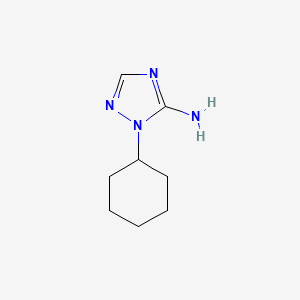
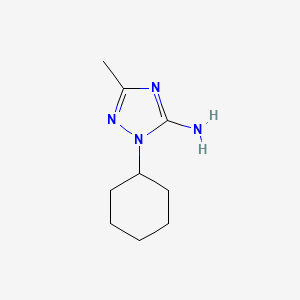
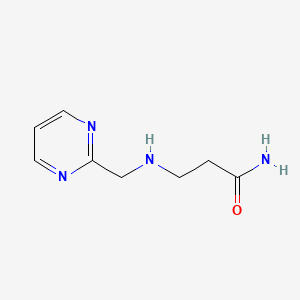
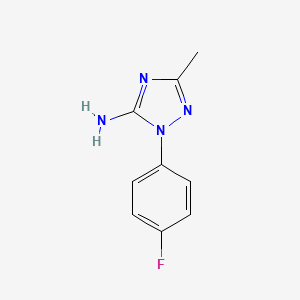
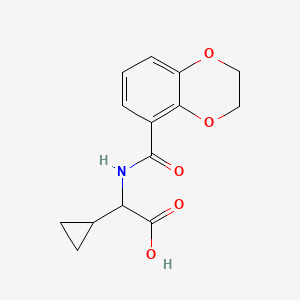
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)